Methyl 5-methoxybenzo[d]oxazole-2-carboxylate
Overview
Description
“Methyl 5-methoxybenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It is also known by its IUPAC name, methyl 5-methoxy-1,3-benzoxazole-2-carboxylate .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-methoxybenzo[d]oxazole-2-carboxylate” were not found in the search results, oxazole derivatives in general have been synthesized for various biological activities . For instance, benzo[d]oxazole-2-thiol was synthesized by the reaction of a methanolic solution of 2-aminophenol with potassium hydroxide, followed by the addition of carbon-di-sulfide .Molecular Structure Analysis
The molecular structure of “Methyl 5-methoxybenzo[d]oxazole-2-carboxylate” consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The average mass of the molecule is 207.183 Da .Scientific Research Applications
Oxazole derivatives have been found to have a wide spectrum of biological activities, which has drawn the attention of researchers around the globe . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Here are some general applications of oxazole derivatives:
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Antitubercular Activity : Oxazole derivatives have been found to have antitubercular activity . For example, benzyl 2-phenyloxazole-4-carboxylate was found to possess high activity against MtbH 37 Rv with a MIC value of 5.7 ± 2.3 µM .
properties
IUPAC Name |
methyl 5-methoxy-1,3-benzoxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-6-3-4-8-7(5-6)11-9(15-8)10(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDRAKFWQDAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538016 | |
Record name | Methyl 5-methoxy-1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxybenzo[d]oxazole-2-carboxylate | |
CAS RN |
49559-57-1 | |
Record name | Methyl 5-methoxy-1,3-benzoxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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